2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate is a heterobifunctional compound that serves as a linker in bioconjugation chemistry. It features a terminal NHS ester group, which reacts with amine groups, and a maleimide group, which reacts with thiol groups. This dual functionality makes it a valuable tool in the labeling and modification of biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The reaction conditions typically require the use of organic solvents, such as dichloromethane or dimethylformamide, and the presence of a base, such as triethylamine, to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques, such as column chromatography or recrystallization, to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes conjugation reactions due to its functional groups. The NHS ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiols to form thioether bonds.
Common Reagents and Conditions:
NHS Ester Reaction: Typically involves the use of primary amines and a buffer solution to maintain pH.
Maleimide Reaction: Requires the presence of thiols and may be conducted in a buffer solution to prevent hydrolysis of the maleimide group.
Major Products Formed:
Amide Bond Formation: The reaction of the NHS ester with a primary amine results in the formation of an amide bond.
Thioether Bond Formation: The reaction of the maleimide group with a thiol results in the formation of a thioether bond.
Scientific Research Applications
This compound is widely used in scientific research due to its ability to link biomolecules. It is commonly employed in:
Chemistry: For the synthesis of bioconjugates and the modification of small molecules.
Biology: For labeling proteins, peptides, and nucleic acids.
Medicine: For the development of targeted drug delivery systems and diagnostic tools.
Industry: For the production of bioactive materials and the modification of surfaces.
Mechanism of Action
The mechanism of action of this compound involves the formation of covalent bonds with target molecules. The NHS ester reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiols to form thioether bonds. These reactions are facilitated by the presence of a base and buffer solution to maintain optimal pH levels.
Comparison with Similar Compounds
This compound is unique due to its dual functionality, which allows for the simultaneous labeling of two different types of biomolecules. Similar compounds include:
NHS Ester Linkers: These compounds only contain an NHS ester group and are used for amine labeling.
Maleimide Linkers: These compounds only contain a maleimide group and are used for thiol labeling.
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Biological Activity
The compound 2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate , identified by CAS Number 2512227-14-2, is a pyrrolidine derivative with potential therapeutic applications. Its complex structure suggests diverse biological activities, particularly in the fields of cancer therapy and monoclonal antibody production.
- Chemical Formula : C14H15N3O7
- Molecular Weight : 337.29 g/mol
- IUPAC Name : this compound
- Purity : Typically reported at 95% .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in enhancing the production of therapeutic monoclonal antibodies (mAbs). Key findings from various studies include:
Monoclonal Antibody Production
A study published in PLOS ONE highlights that the compound can suppress cell growth while increasing cell-specific glucose uptake and intracellular adenosine triphosphate (ATP) levels during mAb production in Chinese hamster ovary (CHO) cells. This dual effect is crucial for optimizing yield and quality in biopharmaceutical manufacturing .
The biological activity of the compound is linked to its structural components:
- Suppression of Cell Growth : The compound reduces cell proliferation in a dose-dependent manner, which is beneficial for maintaining cell viability while enhancing productivity.
- Increased ATP Levels : Higher ATP levels correlate with improved metabolic activity and productivity in cell cultures .
Research Findings and Case Studies
Applications in Drug Development
The compound's ability to modify glycosylation patterns in antibodies suggests its utility in the development of ADCs. These conjugates can deliver cytotoxic agents selectively to cancer cells, minimizing damage to healthy tissues. The use of such compounds can enhance therapeutic outcomes significantly .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O7/c18-9(6-8-16-10(19)1-2-11(16)20)15-7-5-14(23)24-17-12(21)3-4-13(17)22/h1-2H,3-8H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBWYBQHQLKBDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)CCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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